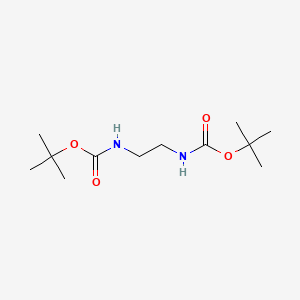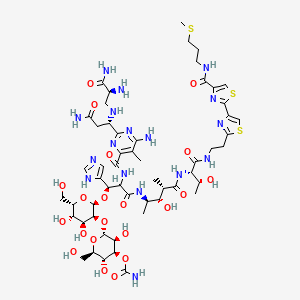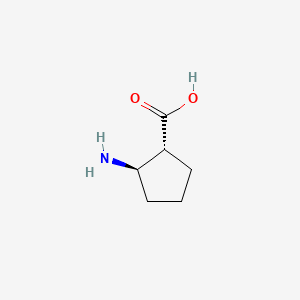
4-(4-Propylpiperazin-1-yl)aniline
Overview
Description
“4-(4-Propylpiperazin-1-yl)aniline” is an organic compound that is used as an important intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of “4-(4-Propylpiperazin-1-yl)aniline” consists of a piperazine ring attached to an aniline group . The molecular formula is C13H21N3 .Scientific Research Applications
Agrochemical Applications
“4-(4-Propylpiperazin-1-yl)aniline” is an important organic intermediate that can be used in the agrochemical field . It could be used in the synthesis of various agrochemicals, including pesticides, herbicides, and fungicides.
Pharmaceutical Applications
This compound also finds its use in the pharmaceutical industry . It could serve as a building block in the synthesis of a variety of pharmaceutical drugs. The specific drugs it contributes to would depend on the other compounds it is synthesized with.
Dyestuff Field
Another significant application of “4-(4-Propylpiperazin-1-yl)aniline” is in the dyestuff field . It could be used in the production of various dyes and pigments.
Perovskite Solar Cells
In the field of perovskite optoelectronics, developing hole-transporting materials (HTMs) is one of the current research focuses . “4-(4-Propylpiperazin-1-yl)aniline” could potentially be used in the development of these materials.
Light-Emitting Diodes
The compound could also be used in the development of light-emitting diodes (LEDs) . Specifically, it could be used in the development of hole-transporting materials for LEDs.
Conducting Hydrogels
Polyaniline-based conducting hydrogels have been gaining attention in recent years . “4-(4-Propylpiperazin-1-yl)aniline” could potentially be used in the synthesis of these hydrogels.
Safety and Hazards
properties
IUPAC Name |
4-(4-propylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNDANPCWHFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429361 | |
| Record name | 4-(4-propylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927998-85-4 | |
| Record name | 4-(4-propylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)
![ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1336866.png)
![[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate](/img/structure/B1336867.png)


![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)







